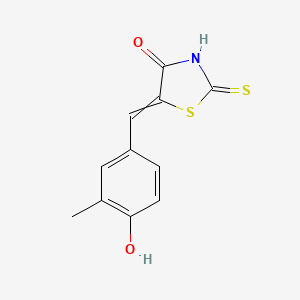
4-Hydroxy-3-methylbenzylidene rhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methylbenzylidene rhodanine is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of rhodanine, a five-membered ring containing both sulfur and nitrogen atoms. This compound is particularly noted for its ability to form fluorescent complexes, making it valuable in biological imaging and other fluorescence-based applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylbenzylidene rhodanine typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with rhodanine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol-water mixture. The reaction mixture is heated under reflux conditions until the reaction is complete, followed by cooling and precipitation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methylbenzylidene rhodanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thioethers.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methylbenzylidene rhodanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its fluorescent properties make it useful for labeling and imaging proteins in living cells.
Industry: It is used in the development of fluorescent dyes and sensors for various industrial applications
Mecanismo De Acción
The mechanism by which 4-Hydroxy-3-methylbenzylidene rhodanine exerts its effects is primarily through its ability to form fluorescent complexes. When it binds to specific proteins or other targets, it undergoes a conformational change that activates its fluorescence. This property is exploited in various imaging techniques to visualize and study biological processes in real-time .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxybenzylidene rhodanine
- 4-Hydroxy-3-methoxybenzylidene rhodanine
- 4-Hydroxy-3,5-dimethylbenzylidene rhodanine
Uniqueness
4-Hydroxy-3-methylbenzylidene rhodanine is unique due to its specific fluorescent properties, which can be finely tuned by modifying its structure. This makes it particularly valuable for applications requiring precise control over fluorescence, such as multiplexed imaging and dynamic studies of protein interactions .
Propiedades
Fórmula molecular |
C11H9NO2S2 |
|---|---|
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6-4-7(2-3-8(6)13)5-9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15) |
Clave InChI |
WUYJNCRVBZWAOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


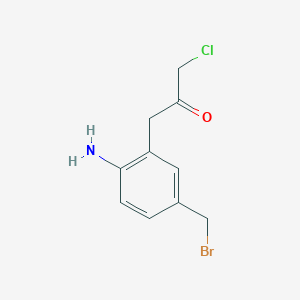

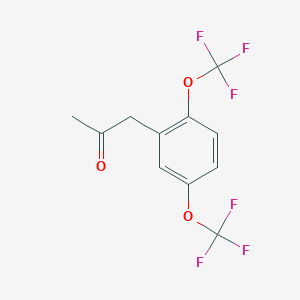


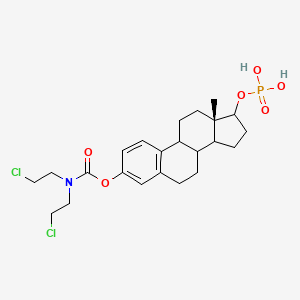
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
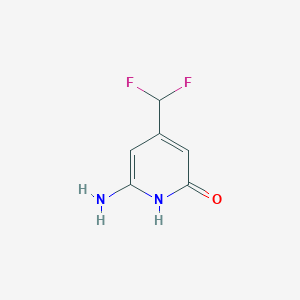
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)

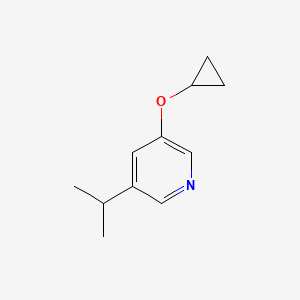
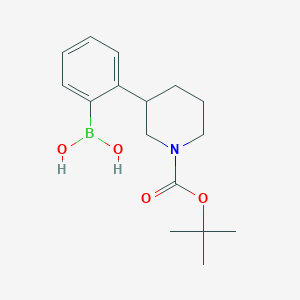
![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)

